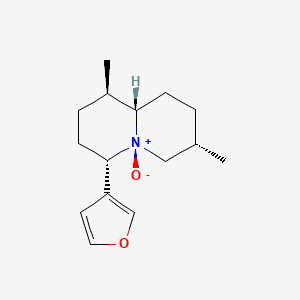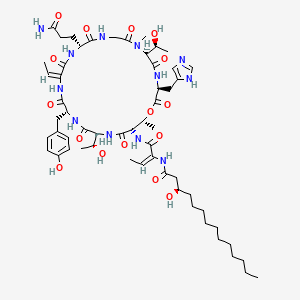
Strongylodiol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strongylodiol C is a natural product found in Petrosia with data available.
Aplicaciones Científicas De Investigación
Isolation and Structure Elucidation
Strongylodiol C was isolated from the Okinawan marine sponge of the genus Strongylophora, and its structure was elucidated through spectroscopic analysis. It was identified as a cytotoxic long-chain acetylenic alcohol, and found to be an enantiomeric mixture with a different ratio. The R configuration of its major enantiomer was established using the modified Mosher's method (Watanabe et al., 2000).
Total Synthesis
The first total synthesis of (R)-strongylodiol A, a relative of this compound, was achieved using commercially available 1,10-decanediol, highlighting the potential for synthetic reproduction of this compound for further research and application (Yadav & Mishra, 2002). Further, the total syntheses of (R)-strongylodiols C and D were accomplished with high enantiomeric excess, utilizing key steps like the zipper reaction of an alkyne and Cadiot-Chodkiewicz cross-coupling reaction (Liu et al., 2016).
Additional Research Insights
- Research on related compounds, like strongylodiols A and B, involved stereoselective total synthesis, which is crucial for understanding the molecular structure and potential applications of these compounds (Reber, Knöpfel, & Carreira, 2003).
- The discovery and synthesis of related acetylenic alcohols, such as strongylodiols D-J, from marine sponges, have expanded the scope of research in this area, offering potential for diverse biological activities and applications (Watanabe et al., 2005).
Propiedades
Fórmula molecular |
C26H44O2 |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
(Z,6R)-24-methylpentacos-16-en-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C26H44O2/c1-25(2)21-17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-22-26(28)23-19-16-20-24-27/h4,6,25-28H,3,5,7-15,17-18,21-22,24H2,1-2H3/b6-4-/t26-/m1/s1 |
Clave InChI |
PQJKCAKDOAODCG-YEDKSTMZSA-N |
SMILES isomérico |
CC(C)CCCCCC/C=C\CCCCCCCCC[C@H](C#CC#CCO)O |
SMILES canónico |
CC(C)CCCCCCC=CCCCCCCCCCC(C#CC#CCO)O |
Sinónimos |
(R)-strongylodiol C strongylodiol C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1243640.png)
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243641.png)



![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)




![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)

